![molecular formula C16H21N3O6 B5306603 N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate](/img/structure/B5306603.png)
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate, also known as ABT-702, is a small molecule inhibitor of the enzyme adenosine kinase. This compound has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, pain, and neurodegenerative diseases.
Mechanism of Action
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate works by inhibiting the enzyme adenosine kinase, which is involved in the metabolism of the neurotransmitter adenosine. By inhibiting this enzyme, this compound increases the levels of adenosine in the brain, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase the release of the neurotransmitter dopamine in the brain, which may be related to its potential use in treating addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation is that it may have off-target effects on other enzymes or receptors, which could complicate its use in experiments.
Future Directions
There are many potential future directions for research on N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate. One area of interest is in its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on developing more selective inhibitors of adenosine kinase that do not have off-target effects. Finally, studies could investigate the long-term effects of this compound on neuronal function and behavior.
Synthesis Methods
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate can be synthesized using a multi-step process involving the reaction of 2-pyridinecarboxylic acid with morpholine, followed by acylation and cyclization reactions. The final product is obtained as a white crystalline solid.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate has been the subject of numerous scientific studies investigating its potential therapeutic applications. One study found that this compound was effective in reducing seizures in animal models of epilepsy, suggesting that it may be a useful treatment for this condition.
properties
IUPAC Name |
(E)-but-2-enedioic acid;N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.C4H4O4/c16-12(11-3-1-2-4-13-11)14-5-6-15-7-9-17-10-8-15;5-3(6)1-2-4(7)8/h1-4H,5-10H2,(H,14,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRZIDGQWKVUFH-WLHGVMLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.